![molecular formula C22H22CuN4O6 B12882149 Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is a coordination compound with the molecular formula C22H24CuN4O6 This compound is known for its distinctive structure, where copper is coordinated with two ligands of 4-[(p-nitrophenyl)imino]-2-pentanonato
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper typically involves the reaction of copper(II) salts with 4-[(p-nitrophenyl)imino]-2-pentanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the nitro groups present in the compound, converting them to amino groups.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield amino derivatives of the original compound.
科学的研究の応用
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s interactions with biological molecules, such as DNA, are of interest for understanding its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.
作用機序
The mechanism by which Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper exerts its effects involves its ability to interact with various molecular targets. The copper center can coordinate with different biological molecules, potentially disrupting their normal function. The nitrophenyl groups may also play a role in the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl)phosphate: Another compound with nitrophenyl groups, used in similar research contexts.
Copper(II) acetylacetonate: A well-known copper complex used in various chemical applications.
Uniqueness
Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is unique due to its specific ligand structure and the presence of nitrophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of ligand structure on the behavior of copper complexes.
特性
分子式 |
C22H22CuN4O6 |
|---|---|
分子量 |
502.0 g/mol |
IUPAC名 |
copper;4-(4-nitrophenyl)iminopentan-2-one |
InChI |
InChI=1S/2C11H11N2O3.Cu/c2*1-8(7-9(2)14)12-10-3-5-11(6-4-10)13(15)16;/h2*3-7H,1-2H3;/q2*-1;+2 |
InChIキー |
SQOBPAJAKRWUPM-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])[CH-]C(=O)C.CC(=NC1=CC=C(C=C1)[N+](=O)[O-])[CH-]C(=O)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
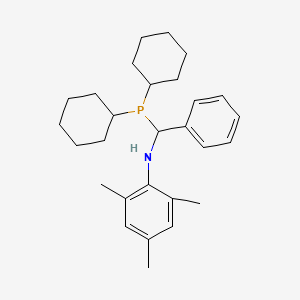
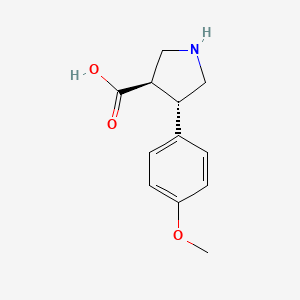
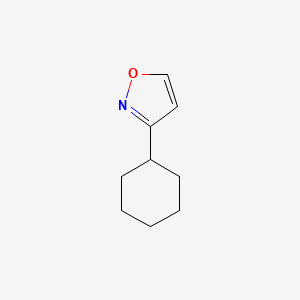
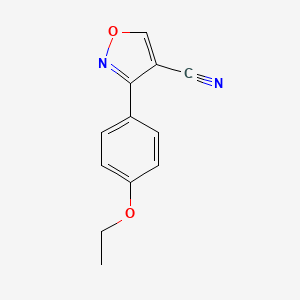
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
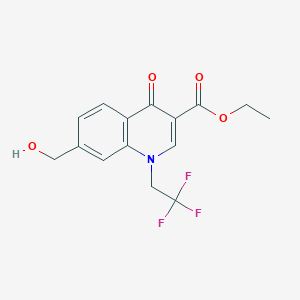
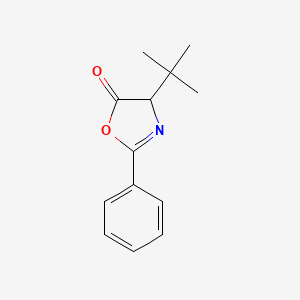

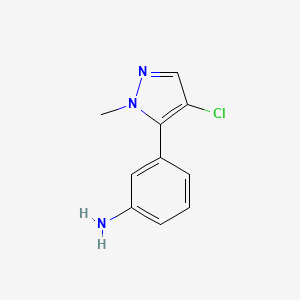
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
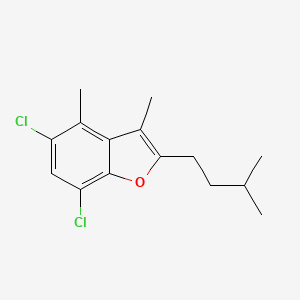
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
